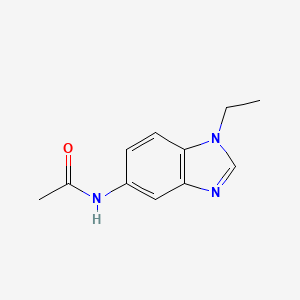

N-(1-ethyl-1H-benzimidazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-ethylbenzimidazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-3-14-7-12-10-6-9(13-8(2)15)4-5-11(10)14/h4-7H,3H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSQSTQRVUAJKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 1 Ethyl 1h Benzimidazol 5 Yl Acetamide and Its Derivatives

Retrosynthetic Analysis of N-(1-ethyl-1H-benzimidazol-5-yl)acetamide

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For this compound, the primary disconnections involve the amide bond and the bonds forming the imidazole (B134444) ring.

The most logical disconnection is at the amide bond (C-N bond), which simplifies the molecule into 1-ethyl-1H-benzimidazol-5-amine and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This is a standard method for forming amides.

Further disconnection of the 1-ethyl-1H-benzimidazol-5-amine intermediate can proceed via two main routes:

Route A: Disconnecting the N-ethyl group reveals 5-aminobenzimidazole (B183301) as a precursor. This route highlights the importance of regioselective N-alkylation.

Route B: Breaking the imidazole ring apart through disconnection of the C2-N1 and C2-N3 bonds leads to a substituted o-phenylenediamine (B120857), specifically N¹-ethyl-benzene-1,2,4-triamine, and a one-carbon source like formic acid. A more practical precursor to the triamine is N¹-ethyl-4-nitro-1,2-phenylenediamine, which can be reduced to the triamine and then cyclized.

These retrosynthetic pathways suggest two primary forward synthetic strategies for constructing the target molecule.

Established Synthetic Routes to the Benzimidazole (B57391) Core

The benzimidazole core is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govrsc.org The two main strategies relevant to the synthesis of this compound are cyclocondensation and directed N-alkylation.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of benzimidazole synthesis, typically involving the reaction of an o-phenylenediamine with a one-carbon electrophile. nih.govorganic-chemistry.org

One of the most common methods is the Phillips synthesis , which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic conditions. For the synthesis of the unsubstituted benzimidazole ring, formic acid is a common reagent. chemicalpapers.com

A general representation of this is the reaction of an o-phenylenediamine with an aldehyde. This method is advantageous due to the wide availability of aldehydes. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to form the benzimidazole ring. Various catalysts and oxidizing agents can be employed to facilitate this transformation. rsc.org

| Reactants | Reagents/Conditions | Product | Reference |

| o-Phenylenediamine, Aldehyde | Acid catalyst, Oxidant | 2-Substituted Benzimidazole | rsc.org |

| o-Phenylenediamine, Formic Acid | Acid catalyst | Benzimidazole | chemicalpapers.com |

Directed N-Alkylation Strategies

The introduction of an alkyl group onto the nitrogen of the benzimidazole ring is a key step in the synthesis of many derivatives. researchgate.net The N-alkylation of benzimidazoles can be challenging due to the presence of two nucleophilic nitrogen atoms (N1 and N3), which can lead to a mixture of regioisomers.

Direct alkylation of a pre-formed benzimidazole with an alkyl halide is a common approach. The reaction is typically carried out in the presence of a base to deprotonate the benzimidazole, forming the more nucleophilic benzimidazolide (B1237168) anion. The choice of base and solvent can influence the regioselectivity of the alkylation.

For instance, the alkylation of a 5-substituted benzimidazole can result in both N1 and N3 alkylated products. The ratio of these isomers is dependent on the nature of the substituent at the 5-position and the reaction conditions.

| Substrate | Alkylating Agent | Base/Solvent | Product(s) | Reference |

| Benzimidazole | Alkyl Halide | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetonitrile) | N1-Alkylbenzimidazole and N3-Alkylbenzimidazole | researchgate.net |

| 5-Nitrobenzimidazole (B188599) | Diethylaminoethyl chloride | NaOH in Dioxane/Water | Mixture of 1- and 3-alkylated products | google.com |

Specific Synthetic Pathways for this compound

Based on the retrosynthetic analysis and established methods, two primary synthetic pathways can be proposed for this compound.

Acylation Reactions for Acetamide (B32628) Formation

The final step in the proposed synthesis is the formation of the acetamide group. This is typically achieved through the acylation of an amino group. researchgate.netresearchgate.net In the context of synthesizing the target molecule, this involves the acetylation of 1-ethyl-1H-benzimidazol-5-amine.

Common acetylating agents include acetic anhydride and acetyl chloride. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct and to act as a catalyst.

The choice of reaction conditions is crucial to ensure selective acylation of the exocyclic amino group without affecting the benzimidazole ring.

| Amine Substrate | Acetylating Agent | Conditions | Product | Reference |

| 1-Ethyl-1H-benzimidazol-5-amine | Acetic Anhydride | Pyridine or Triethylamine, Room Temperature | This compound | researchgate.net |

| 2-Aminobenzimidazole | Acetic Anhydride | Pyridine, 8h | O-acetyl derivatives | researchgate.net |

Regioselective Synthesis Considerations for the 5-Substituted Benzimidazole Isomer

A key challenge in the synthesis of this compound is achieving the correct regiochemistry, specifically the placement of the ethyl group at the N1 position and the acetamido group at the 5-position.

One strategy to control regioselectivity is to introduce the substituents in a specific order. A plausible route involves the following steps:

Nitration: Starting with a suitable precursor, a nitro group is introduced, which will eventually become the amino group for acylation. For example, starting with a substituted aniline.

Formation of the Benzimidazole Core: A common method is the condensation of a substituted o-phenylenediamine with formic acid or a derivative to form the 5-nitrobenzimidazole. chemicalpapers.com

N-Ethylation: The 5-nitrobenzimidazole is then ethylated. This step is critical for regioselectivity, as alkylation can occur at either N1 or N3. The electronic nature of the nitro group influences the site of alkylation. Often, a mixture of isomers is obtained, which may require separation. google.com

Reduction of the Nitro Group: The nitro group is then reduced to an amine, for example, using a reducing agent like tin(II) chloride or through catalytic hydrogenation. chemicalpapers.comcas.cz

Acetylation: The final step is the acetylation of the 5-amino group as described in section 2.3.1.

An alternative approach to circumvent the regioselectivity issue during N-alkylation involves starting with N-ethyl-4-nitro-1,2-phenylenediamine. This precursor already has the ethyl group in the desired position. Cyclization with formic acid followed by reduction of the nitro group and acetylation would lead to the final product.

| Precursor | Key Transformation | Intermediate/Product | Key Consideration |

| 5-Nitrobenzimidazole | N-Ethylation | 1-Ethyl-5-nitrobenzimidazole & 1-Ethyl-6-nitrobenzimidazole | Separation of regioisomers |

| N-Ethyl-4-nitro-1,2-phenylenediamine | Cyclocondensation with formic acid | 1-Ethyl-5-nitrobenzimidazole | Avoids regioselectivity issue of N-alkylation |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of benzimidazole derivatives has benefited significantly from advanced techniques that reduce reaction times, minimize waste, and allow for greater molecular diversity.

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of benzimidazole scaffolds. chemmethod.comchemmethod.com Traditional methods often require harsh conditions and toxic solvents, prompting the development of more sustainable alternatives. chemmethod.com

A significant advancement is the use of eco-friendly solvents or even solvent-free conditions. mdpi.com Deep eutectic solvents (DES), for instance, have been utilized as both the reaction medium and reagent in the synthesis of 1,2-disubstituted and 2-substituted benzimidazoles, offering high yields and simplified work-up procedures. nih.gov One study demonstrated the selective synthesis of 2-substituted benzimidazoles with yields ranging from 89% to 97% by reacting o-phenylenediamine with various aldehydes in a choline (B1196258) chloride:urea (ChCl:urea) DES. nih.gov Water, another green solvent, has also been successfully used to mediate the chemoselective synthesis of 1,2-disubstituted benzimidazoles. rjptonline.org

Catalysis plays a pivotal role in green synthetic routes. The use of reusable and non-toxic catalysts is a key focus. mdpi.com Various catalysts have been explored, including:

Lewis acids: Efficiently catalyze the synthesis of benzimidazole derivatives, offering a greener alternative. mdpi.com

Solid-supported catalysts: Alumina, silica (B1680970) gel, and zeolites have been used, sometimes in solvent-free microwave-assisted reactions, to produce 2-substituted benzimidazoles. researchgate.netresearchgate.net

Nanoparticle catalysts: A novel method using silver nanoparticles derived from green algae has been reported for the one-pot synthesis of benzimidazoles from 2-nitroaniline.

Ionic liquids: [BMIM]HSO4 has been used as an ionic liquid for the microwave-assisted synthesis of 2-substituted and 1,2-disubstituted benzimidazole derivatives in high yields. mdpi.com

These approaches not only reduce the environmental impact but also often lead to improved reaction efficiency and easier product isolation. chemmethod.commdpi.com

The formation of the acetamide linkage and the benzimidazole ring itself can be significantly accelerated and improved using modern synthetic tools.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique in organic synthesis, drastically reducing reaction times from hours to minutes or seconds. rjptonline.orgderpharmachemica.com This method is considered a green chemistry approach due to its energy efficiency. chemmethod.comrjptonline.org It has been successfully applied to various steps in the synthesis of benzimidazole derivatives. For instance, the condensation of o-phenylenediamine with aldehydes can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a solid support like alumina. rjptonline.orgresearchgate.net A study reported the synthesis of 1,2-disubstituted benzimidazoles in 5-10 minutes with yields between 86% and 99% using microwave irradiation with a catalytic amount of Er(OTf)3 under solvent-free conditions. mdpi.com Similarly, imidazole acetamides have been synthesized in high yields within 30-90 seconds by reacting N-chloroacetyl aryl amines with imidazole in a microwave oven. derpharmachemica.com

Metal-Catalyzed Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for creating complex molecules like substituted benzimidazoles. researchgate.net Palladium (Pd) and Copper (Cu) are commonly used catalysts in these reactions.

The Suzuki-Miyaura cross-coupling, typically palladium-catalyzed, is a versatile method for creating C-C bonds, for example, in the synthesis of aryl-substituted benzimidazoles. mdpi.com Novel bis-benzimidazolium salts have been developed as precursors for N-heterocyclic carbene (NHC) ligands that show high catalytic activity in the Suzuki-Miyaura coupling of aryl chlorides. mdpi.com

Copper-catalyzed reactions are also prominent, particularly in annulation reactions to form the benzimidazole ring. nih.gov A multifunctional Cu–Pd/γ-Al2O3 catalyst has been developed for the direct synthesis of benzimidazole derivatives from o-nitroaniline and an alcohol in a multi-step coupling reaction, demonstrating the synergy between different metals. rsc.org These catalytic systems are often designed to be heterogeneous, allowing for easy recovery and reuse, which adds to the sustainability of the process.

Synthesis of Structurally Modified Analogues and Isosteres of this compound

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made at several key positions on the molecule.

The N1-position of the benzimidazole ring is a common site for modification. Alkylation, arylation, or introduction of other functional groups at this position can be achieved through various synthetic routes. A general method involves the reaction of a pre-formed benzimidazole with a suitable halide (e.g., ethyl iodide to introduce an ethyl group) in the presence of a base. tsijournals.comtsijournals.com

One-pot synthesis methods have also been developed. For example, a mild and efficient one-pot synthesis of N-substituted benzimidazole derivatives was achieved by reacting 2-fluoro-5-nitrophenylisocyanide with a diverse set of primary amines, yielding the products in moderate to very good yields (35-95%). rug.nl Another approach involves the rearrangement of N1-alkyl-1,5-benzodiazepine-2-thiones in the presence of hydroxylamine (B1172632) hydrochloride to produce N1-substituted benzimidazole derivatives in good to excellent yields. researchgate.net

Modifications on the acetamide nitrogen involve the synthesis of derivatives where the acetyl group is replaced by other acyl groups or where substituents are introduced on the phenyl ring of an N-phenylacetamide moiety. These changes can be accomplished by reacting the 5-amino-1-ethyl-1H-benzimidazole intermediate with different acyl chlorides or carboxylic acids.

A series of 2-benzimidazolamine-acetamide derivatives were synthesized by first reacting various anilines with chloroacetyl chloride, followed by reaction with 2-aminobenzimidazole. researchgate.net This two-step process allows for the introduction of a wide range of substituents on the phenyl ring of the acetamide group. The electronic nature of these substituents (electron-donating or electron-withdrawing) can have a pronounced effect. For instance, in a study of benzamide (B126) derivatives, a para-OCH3 substituted aromatic ring significantly improved a specific biological activity, whereas ortho and meta-OCH3 substituents did not. researchgate.net Similarly, the presence and position of nitro groups on a benzamide moiety were shown to have a significant effect on the compound's properties. researchgate.net

The following table summarizes the synthesis of various substituted acetamide derivatives of benzimidazole:

| Starting Material 1 | Starting Material 2 | Resulting Acetamide Moiety | Reference |

| Substituted Anilines | Chloroacetyl chloride | N-(substituted-phenyl)acetamide | researchgate.net |

| 2-Aminobenzimidazole | Substituted Chloroacetamides | 2-Acetamido-benzimidazole with N-substitutions | researchgate.net |

| p-Amino benzoic acid derivatives | 2-Mercaptobenzimidazole derivatives | 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | researchgate.net |

This table is interactive and represents a summary of synthetic approaches.

Introducing substituents on the benzene (B151609) portion of the benzimidazole scaffold is another key strategy for creating structural diversity. This is typically achieved by starting with a substituted o-phenylenediamine. For example, to synthesize a 5-nitro-substituted benzimidazole, 4-nitro-o-phenylenediamine (B140028) is used as the starting material. tsijournals.comtsijournals.com This precursor can then be condensed with reagents like ethyl formate (B1220265) to form the benzimidazole ring system. tsijournals.comtsijournals.com

A variety of substituted o-phenylenediamines can be reacted with aromatic or pseudoaromatic aldehydes to generate a diverse library of benzimidazoles with different substitution patterns on the benzene ring. acs.org The reaction is often carried out in a solvent like N,N-dimethylformamide (DMF) and may use a catalyst such as sodium metabisulfite. acs.org The position and electronic nature of these substituents (e.g., chloro, bromo, methyl) play a crucial role in determining the final properties of the molecule. researchgate.net For example, a study on 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol highlighted the impact of halogen substituents on the benzene ring. researchgate.net

The following table provides examples of starting materials used to introduce specific substituents on the benzimidazole ring:

| Starting o-phenylenediamine | Resulting Benzimidazole Substituent | Reference |

| 4-Nitro-o-phenylenediamine | 5-Nitro | tsijournals.comtsijournals.com |

| 4,5-Dimethyl-o-phenylenediamine | 5,6-Dimethyl | nih.gov |

| Substituted o-phenylenediamines | Various (e.g., halo, alkyl) | acs.org |

This table is interactive and illustrates how different starting materials lead to specific substitutions.

Advanced Structural Characterization and Elucidation Methodologies

Spectroscopic Methodologies for Confirming Molecular Architecture

The confirmation of a chemical structure, such as that of N-(1-ethyl-1H-benzimidazol-5-yl)acetamide, would typically involve a multi-faceted spectroscopic approach to unambiguously determine its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the chemical environment of each atom and how they are connected.

For this compound, a hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the acetamide (B32628) group (a singlet for the methyl and a singlet for the NH proton), and the aromatic protons on the benzimidazole (B57391) ring system. The chemical shifts (δ) and coupling constants (J) of these signals would provide definitive evidence for the arrangement of these groups.

Similarly, a ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, including those in the ethyl, acetamide, and benzimidazole moieties. The chemical shifts of these carbons would confirm the presence of aliphatic, aromatic, and carbonyl functional groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment

To resolve any ambiguities from one-dimensional NMR and to definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the ethyl group to the nitrogen of the benzimidazole ring and the acetamide group to its position on the benzene (B151609) ring portion of the benzimidazole core.

Without experimental spectra, a data table of expected chemical shifts cannot be accurately generated.

Analysis of Conformational Dynamics via Variable-Temperature NMR (if applicable)

Variable-temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule, such as restricted rotation around the amide C-N bond or other single bonds. However, the applicability and results of such an analysis are contingent on the specific energetic barriers to rotation within the molecule, which are unknown without experimental or computational data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound with very high accuracy. This precise mass measurement allows for the unambiguous determination of its elemental formula, C₁₁H₁₃N₃O, by distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

For this compound, characteristic fragmentation pathways would be expected. For instance, cleavage of the ethyl group, loss of the acetamide group or parts of it (e.g., ketene, CH₂=C=O), and characteristic fissions of the benzimidazole ring would produce a unique fragmentation pattern. Analyzing these fragments would confirm the connectivity of the different parts of the molecule.

A detailed data table outlining these fragmentation pathways and the corresponding m/z values of fragment ions cannot be compiled without access to the actual experimental mass spectrum.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the bonding environment within a molecule. The vibrational modes of this compound are characteristic of its constituent parts: the substituted benzimidazole ring, the ethyl group, and the acetamide side chain.

In an IR spectrum of this compound, specific absorption bands correspond to the stretching and bending vibrations of its chemical bonds. The acetamide group gives rise to several distinct and intense peaks. A strong absorption band is anticipated in the 1660-1690 cm⁻¹ region, which is characteristic of the C=O stretching vibration (Amide I band). Another key feature is the N-H stretching vibration from the secondary amide, typically observed as a sharp peak in the 3250-3350 cm⁻¹ range. The N-H bending vibration (Amide II band) usually appears around 1520-1570 cm⁻¹.

The benzimidazole ring system presents its own set of characteristic vibrations. The C=N and C=C stretching vibrations within the fused aromatic rings are expected to produce a series of bands in the 1450-1630 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern, are found in the 600-950 cm⁻¹ range. The aliphatic C-H bonds of the N-ethyl group will exhibit stretching vibrations in the 2850-2975 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the highly polar C=O bond gives a strong signal in the IR spectrum, non-polar or symmetric bonds often produce more intense signals in Raman spectra. Therefore, the C=C and C=N stretching modes of the benzimidazole ring are typically well-defined in the Raman spectrum.

By correlating the observed spectral bands with known frequencies for specific functional groups, a detailed confirmation of the molecular structure is achieved.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3250-3350 | N-H (Amide) | Stretching |

| >3000 | C-H (Aromatic) | Stretching |

| 2850-2975 | C-H (Aliphatic) | Stretching |

| 1660-1690 | C=O (Amide I) | Stretching |

| 1450-1630 | C=C, C=N (Aromatic) | Ring Stretching |

| 1520-1570 | N-H (Amide II) | Bending |

| 1200-1400 | C-N | Stretching |

| 600-950 | C-H (Aromatic) | Out-of-Plane Bending |

Crystallographic Analysis of this compound and Related Structures

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact geometry and preferred conformation in the crystalline form.

For a compound like this compound, an X-ray crystallographic study would elucidate several key structural features. It would confirm the planarity of the benzimidazole ring system. Furthermore, it would define the spatial orientation of the acetamide group relative to the benzimidazole ring and the conformation of the N-ethyl substituent. The analysis of related crystal structures, such as 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, shows that the amide unit itself tends to be planar. The dihedral angle between the plane of the benzimidazole ring and the plane of the amide group is a critical conformational parameter that would be precisely determined.

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions. For this compound, these interactions are expected to be dominated by hydrogen bonding and π-π stacking.

The amide group is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is highly probable that the N-H of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric motifs. The nitrogen atoms within the imidazole (B134444) portion of the benzimidazole ring can also act as hydrogen bond acceptors.

Additionally, the planar aromatic benzimidazole rings are prone to π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing significantly to the stability of the crystal structure. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these various intermolecular contacts within the crystal, providing a detailed map of close contacts corresponding to hydrogen bonds, π-stacking, and weaker van der Waals forces.

Chromatographic Purity Assessment Techniques

Chromatography is an essential tool for separating a compound from impurities and for quantifying its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly vital in pharmaceutical analysis for assessing non-volatile and volatile impurities, respectively.

HPLC is the foremost analytical technique for determining the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for molecules with this level of polarity.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a non-polar stationary phase (e.g., C18-silica) propelled by a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions. Purity is assessed by integrating the area of the main compound's peak and comparing it to the total area of all peaks detected, typically using a UV detector set to a wavelength where the benzimidazole chromophore absorbs strongly (e.g., ~254 nm).

Table 2: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method allows for the separation of the target compound from starting materials, synthetic intermediates, and degradation products.

While HPLC is ideal for non-volatile impurities, GC-MS is the method of choice for identifying and quantifying volatile or semi-volatile substances that may be present as byproducts or residual solvents from the synthesis. Given that this compound has a high boiling point and is not suitable for direct GC analysis, headspace GC-MS is the preferred technique.

In this approach, a sample of the solid compound is placed in a sealed vial and heated. This causes any volatile impurities to partition into the gas phase (the headspace) above the sample. A sample of this gas is then injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer fragments the molecules and provides a mass spectrum, which serves as a "molecular fingerprint" allowing for positive identification of the impurity. This is crucial for detecting and controlling potentially toxic volatile impurities and ensuring the final compound meets strict regulatory standards.

Computational Chemistry and Theoretical Studies on N 1 Ethyl 1h Benzimidazol 5 Yl Acetamide

Molecular Docking Methodologies for Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule, such as N-(1-ethyl-1H-benzimidazol-5-yl)acetamide, to a macromolecular target, typically a protein. nih.govwustl.edu

The success of molecular docking relies on two key components: the sampling algorithm and the scoring function. nih.gov The sampling algorithm explores the vast conformational space of the ligand and its possible orientations within the protein's binding site. nih.gov These algorithms can be broadly categorized into shape matching, systematic searches, and stochastic methods. nih.gov

Scoring functions are then employed to evaluate and rank the generated poses, estimating the binding affinity between the ligand and the protein. nih.govresearchgate.net The goal is to identify the pose that best complements the binding site, which is often assumed to be the one with the lowest energy score. nih.gov Scoring functions are diverse and can be classified into three main types:

Force-Field-Based Scoring Functions: These functions use classical mechanics principles to calculate the binding energy, considering terms for van der Waals and electrostatic interactions.

Empirical Scoring Functions: These are computationally faster and derive their parameters from fitting to experimental binding data of a training set of protein-ligand complexes. nih.govnih.gov They include terms for hydrogen bonding, hydrophobic interactions, and desolvation effects. nih.gov

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of atom-pair potentials from a large database of known protein-ligand structures. nih.gov

The choice of docking algorithm and scoring function is critical and can significantly impact the accuracy of the prediction. wustl.edu For a molecule like this compound, a typical docking study would involve preparing the 3D structure of the ligand and the target protein, followed by the application of a docking program to generate and score potential binding poses.

Table 1: Common Ligand-Protein Docking Algorithms and Scoring Functions

| Algorithm/Scoring Function Type | Description | Examples |

| Stochastic Algorithms | Use random changes to the ligand's position, orientation, and conformation. | Genetic algorithms, Monte Carlo methods |

| Force-Field-Based Scoring | Calculates energy based on molecular mechanics force fields. | DOCK, Gold |

| Empirical Scoring | Uses regression analysis on a set of known complexes. | GlideScore, ChemScore |

| Knowledge-Based Scoring | Derives potentials from statistical analysis of crystal structures. | PMF-Score, DrugScore nih.gov |

This table is generated based on conceptual information from multiple sources.

The output of a molecular docking simulation provides one or more predicted binding poses of the ligand within the protein's active site. A crucial part of the analysis is the detailed examination of these poses to understand the nature of the interactions between the ligand and the protein. This involves identifying key amino acid residues that form significant interactions with the ligand. nih.govacs.org

For a compound like this compound, the analysis would focus on several types of interactions:

Hydrogen Bonds: The acetamide (B32628) group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can form crucial hydrogen bonds with polar residues in the binding pocket. The nitrogen atoms of the benzimidazole (B57391) ring can also act as hydrogen bond acceptors. frontiersin.org

Hydrophobic Interactions: The ethyl group and the benzene (B151609) ring of the benzimidazole core are hydrophobic and would likely interact with nonpolar residues such as valine, leucine, isoleucine, and phenylalanine in the target's active site. researchgate.net

Pi-Pi Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Identifying these key interacting residues is fundamental for understanding the molecular basis of the ligand's activity and for guiding further optimization efforts. acs.orgresearchgate.net For instance, if a hydrogen bond with a specific residue is predicted to be critical, medicinal chemists can design new derivatives that enhance this interaction.

Structure-Based Design Principles for Benzimidazole Acetamide Derivatives

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. mdpi.com For benzimidazole acetamide derivatives, SBDD principles are instrumental in rationally modifying the lead compound, this compound, to improve its pharmacological profile.

De novo design is a computational strategy that aims to build a novel ligand molecule from scratch or by growing it within the binding site of a target protein. This approach does not require a pre-existing lead compound. The process typically involves placing a "seed" atom or fragment in the active site and then iteratively adding atoms or functional groups to create a molecule that is sterically and electronically complementary to the binding pocket.

For benzimidazole acetamide derivatives, a de novo design approach could be used to explore alternative scaffolds that maintain the key interactions observed in the docking studies of this compound. For example, the benzimidazole core could be replaced with other heterocyclic systems while retaining the acetamide side chain if its interactions are deemed essential. The goal is to discover novel chemical entities with improved properties.

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight fragments that bind weakly to the target protein. tandfonline.comresearchgate.net These fragments are then grown or linked together to produce a more potent lead compound. tandfonline.com

In the context of this compound, an FBDD approach could involve breaking down the molecule into its constituent fragments: the benzimidazole core, the ethyl group, and the acetamide moiety. Each fragment could be screened for its binding to the target protein. If multiple fragments are found to bind to adjacent sites, they can be connected using appropriate linker chemistry. researchgate.net

The design of the linker is crucial and can significantly impact the binding affinity and physicochemical properties of the final molecule. The linker must have the correct length, geometry, and chemical nature to optimally position the fragments in their respective binding pockets. For instance, different lengths of alkyl chains or more rigid linkers containing aromatic rings could be explored to connect a benzimidazole fragment to another interacting fragment. This approach has been successfully applied to develop inhibitors for various targets, including those based on the benzimidazole scaffold. researchgate.nettandfonline.com

Advanced Research Applications and Methodological Development

Development of N-(1-ethyl-1H-benzimidazol-5-yl)acetamide as a Chemical Probe

Chemical probes are essential small-molecule tools for dissecting complex biological processes. The development of this compound into such a probe is guided by established principles of probe design, leveraging the inherent properties of the benzimidazole (B57391) core to investigate cellular functions and identify molecular targets.

Rational Design of Affinity-Based Probes for Target Identification

The rational design of affinity-based probes (AfBPs) is a cornerstone of modern chemical biology, aimed at identifying the specific protein targets with which a small molecule interacts. The versatile nature of the benzimidazole nucleus, with its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allows it to bind with high affinity to diverse macromolecules, making it an excellent foundation for probe development. nih.gov

The design process for converting a compound like this compound into an affinity probe involves computational and synthetic strategies. Molecular docking analyses are frequently employed to predict the binding affinity of benzimidazole acetamide (B32628) derivatives to various receptors and enzymes. nih.govnih.gov This in silico approach helps to understand how the molecule orients itself within a protein's binding pocket and which modifications would be least likely to disrupt this interaction while allowing for the attachment of a reporter tag. The goal is to create a probe that retains the binding specificity of the parent molecule to facilitate the identification of its authentic biological targets.

Synthesis of Labeled Analogues (e.g., fluorescent, biotinylated) for Imaging and Proteomics

To function as a probe, a molecule must be detectable. This is achieved by synthesizing analogues that incorporate reporter tags, such as fluorescent dyes or biotin (B1667282).

Biotinylated Analogues: Biotin is a popular tag for proteomics applications, specifically for affinity purification. A biotinylated version of this compound could be synthesized and introduced into a biological system (e.g., cell lysate). The probe would bind to its protein targets, and this complex could then be captured using streptavidin-coated beads, which have an exceptionally high affinity for biotin. nih.gov After isolating the probe-protein complex, the bound proteins can be identified using mass spectrometry, revealing the direct interaction partners of the original compound. nih.gov

Fluorescent Analogues: For cellular imaging, a fluorescent dye can be attached to the core molecule. This allows researchers to visualize the subcellular localization of the compound in real-time using fluorescence microscopy. This technique provides spatial and temporal information about where the molecule accumulates within the cell, offering clues about its site of action.

The synthesis of these labeled analogues requires careful chemical strategy to ensure the tag does not interfere with the molecule's biological activity.

Table 1: Labeled Analogue Applications for Benzimidazole Scaffolds

| Label Type | Primary Application | Methodology | Information Gained |

|---|---|---|---|

| Biotin | Proteomics / Target Identification | Affinity purification of probe-protein complexes followed by mass spectrometry. nih.gov | Identification of direct protein binding partners. |

| Fluorescent Dye | Cellular Imaging | Fluorescence microscopy to visualize probe distribution in living or fixed cells. | Subcellular localization and dynamic tracking of the compound. |

Utilization of Benzimidazole Acetamide Scaffolds in Assay Development

The benzimidazole acetamide scaffold is a valuable tool in the development of assays for drug discovery and mechanistic studies. Its derivatives have been widely used to create robust screening platforms to identify new biologically active molecules.

Development of High-Throughput Screening (HTS) Assays for Novel Modulators

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological pathway or target. Benzimidazole derivatives are frequently included in compound libraries for such screens.

For instance, a screen of benzimidazole-based compounds led to the identification of potent agonists for the Human Pregnane X Receptor (hPXR), a key regulator of drug metabolism enzymes. nih.gov In this study, an in vitro reporter gene assay was used, where cells were engineered to produce a detectable signal (e.g., light) when the receptor was activated. This HTS approach successfully identified a N-1H-benzimidazol-5-ylbenzenesulfonamide scaffold as a highly active hPXR agonist. nih.gov Similarly, HTS assays against the NCI-60 panel of human cancer cell lines have been used to evaluate the antiproliferative activity of novel benzimidazole-based hydrazone derivatives, identifying compounds with potent and selective effects. mdpi.com

Table 2: Examples of High-Throughput Screening Assays Utilizing Benzimidazole Scaffolds

| Assay Type | Target/System | Screening Outcome | Reference |

|---|---|---|---|

| Reporter Gene Assay | Human Pregnane X Receptor (hPXR) | Identified N-1H-benzimidazol-5-ylbenzenesulfonamide derivatives as potent agonists. | nih.gov |

| Antiproliferative Screen | NCI-60 Human Cancer Cell Line Panel | Identified benzimidazole-hydrazone derivatives with significant anti-cancer activity. | mdpi.com |

| Antileishmanial Screen | Leishmania donovani promastigotes | Found benzimidazole carboxamide derivatives with significant activity. | researchgate.net |

Establishment of Cell-Based Assays for Mechanistic Pathway Elucidation

Once a compound shows activity in a primary screen, cell-based assays are crucial for understanding its mechanism of action. Benzimidazole acetamide derivatives have been studied in various cell-based models to elucidate their effects on specific cellular pathways.

In studies of neuroinflammation, benzimidazole acetamide derivatives were shown to reduce the expression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX2), and nuclear factor-kappa B (NF-κB) in cellular models. nih.govacs.org These effects were quantified using techniques like ELISA and visualized through immunohistochemistry, providing direct evidence of the compounds' anti-inflammatory activity at the cellular level. nih.gov In cancer research, cell-based assays have demonstrated that certain benzimidazole derivatives can induce apoptosis (programmed cell death) by activating key effector proteins like caspase-3 and modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins. mdpi.com

Table 3: Cell-Based Assays for Mechanistic Studies of Benzimidazole Derivatives

| Biological Process | Assay Type | Key Markers Measured | Observed Effect of Derivatives | Reference |

|---|---|---|---|---|

| Neuroinflammation | ELISA, Immunohistochemistry | TNF-α, NF-κB, IL-6, COX2, Iba-1 | Reduced expression of pro-inflammatory markers. | nih.govacs.org |

| Apoptosis (Cancer) | Caspase Activation Assay, Western Blot | Caspase-3, Caspase-8, Bax, Bcl2 | Increased levels of pro-apoptotic proteins and caspase activation. | mdpi.com |

| Oxidative Stress | Biochemical Assays | Lipid peroxidation (LPO), Glutathione (GSH) | Reduced LPO and restored levels of antioxidant enzymes. | nih.govmdpi.com |

Integration with Systems Biology Approaches

Systems biology aims to understand the larger picture of how biological components work together. The integration of data from studies on compounds like this compound with systems-level analyses represents a frontier in drug discovery and mechanistic research.

The multi-target nature of the benzimidazole scaffold makes it particularly suited for a systems biology perspective. nih.govnih.gov A single derivative may interact with multiple proteins, influencing a network of pathways rather than a single linear one. Data generated from affinity-based proteomics can be used to build protein-protein interaction networks, mapping the cellular machinery affected by the compound. Furthermore, results from cell-based assays measuring changes in protein expression (e.g., cytokines, enzymes) can be integrated with transcriptomic or metabolomic data to create comprehensive models of the compound's impact on cellular homeostasis. researchgate.net This holistic view is critical for understanding the complex mechanisms underlying conditions like neurodegeneration and for designing more effective therapeutic strategies that account for the interconnectedness of biological pathways. nih.gov

Based on a comprehensive review of available scientific literature, there is currently a lack of specific research data concerning the chemical compound This compound in the advanced fields of omics-based profiling and network pharmacology.

Searches for scholarly articles and data pertaining to the use of this compound in proteomics, metabolomics, and network pharmacology did not yield specific results for this particular compound. The conducted research did not uncover any studies that have utilized omics-based profiling to investigate the molecular networks affected by this compound. Similarly, no publications were found that apply network pharmacology approaches to understand the polypharmacology of this specific molecule.

While broader searches on the benzimidazole chemical class have shown applications in network pharmacology for some of its derivatives, particularly in the context of anthelmintics and their potential anticancer activities, these findings are not directly applicable to this compound. nih.gov The available literature on proteomics primarily discusses methodologies and the effects of various reagents, rather than the specific impact of the compound . nih.govnih.gov

Consequently, due to the absence of specific research findings for this compound in the requested areas, it is not possible to generate a scientifically accurate and detailed article on its advanced research applications in omics-based profiling and network pharmacology at this time. Further research and publication in these specific areas are needed to provide the data required for such an analysis.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies for N-(1-ethyl-1H-benzimidazol-5-yl)acetamide and its Derivatives

Traditional synthetic routes for benzimidazole (B57391) derivatives often involve multi-step processes that can be time-consuming and generate significant waste. mdpi.com Modern synthetic chemistry offers greener, more efficient alternatives that are ripe for application to this compound.

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. This hybrid approach can lead to highly efficient and stereoselective synthetic routes that are difficult to achieve through purely chemical means. nih.gov Enzymes can be employed for key transformations in the synthesis of this compound, such as selective acylation or cyclization steps, under mild, environmentally friendly conditions. Future research could focus on identifying or engineering specific enzymes, such as lipases or acyltransferases, to catalyze the formation of the acetamide (B32628) group with high fidelity, or employing oxidoreductases in the benzimidazole ring formation.

Table 1: Comparison of Traditional vs. Potential Chemoenzymatic Synthesis Steps

| Reaction Step | Traditional Chemical Method | Potential Chemoenzymatic Approach | Anticipated Advantages |

|---|---|---|---|

| Acetylation | Use of acetyl chloride or acetic anhydride (B1165640) with a base. | Lipase-catalyzed acylation using a mild acyl donor (e.g., ethyl acetate). | Higher selectivity, milder reaction conditions, reduced byproducts, avoidance of corrosive reagents. |

| Cyclization | Condensation of an o-phenylenediamine (B120857) with acetic acid at high temperatures. | Use of an engineered cyclase or oxidoreductase. | Potential for lower reaction temperatures, increased yield, and enhanced regioselectivity. |

| N-Ethylation | Reaction with ethyl iodide or diethyl sulfate. | Enzymatic N-alkylation using an engineered methyltransferase variant. | High specificity, minimizing side reactions and simplifying purification. |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. researchgate.net The synthesis of this compound is well-suited for adaptation to a multi-step continuous flow process. unimi.it Such a system would allow for the telescoping of several reaction steps—such as the initial condensation to form the benzimidazole core, subsequent N-ethylation, and final acylation—without the need for isolating intermediates. This approach not only accelerates the synthesis but also allows for precise control over reaction parameters like temperature and pressure, often leading to higher yields and purity. researchgate.net Automated synthesis platforms could further integrate with flow reactors to enable rapid library generation of derivatives for structure-activity relationship (SAR) studies.

Table 2: Hypothetical Telescoped Flow Synthesis of this compound

| Module | Reaction | Reagents | Flow Reactor Conditions |

|---|---|---|---|

| Reactor 1 | Benzimidazole Formation | 4-Ethyl-benzene-1,2-diamine, Acetic Acid | High temperature/pressure packed-bed reactor |

| Reactor 2 | N-Acetylation | Product from Reactor 1, Acetic Anhydride | Micro-mixer followed by a residence time coil |

| Purification | In-line Extraction | Liquid-liquid separation module | Continuous extraction with an immiscible solvent |

Advanced Computational Modeling for Predictive Design and Optimization

The rational design of novel drug candidates can be significantly accelerated through the use of advanced computational tools. nih.gov These methods allow for the in silico prediction of molecular properties, guiding synthetic efforts toward compounds with the highest probability of success.

Table 3: Application of AI/ML in the Design of this compound Derivatives

| AI/ML Technique | Application | Objective |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo molecular design. | Generate novel benzimidazole scaffolds with desired structural motifs. mdpi.com |

| Reinforcement Learning | Molecular optimization. | Iteratively modify the lead compound to improve specific properties (e.g., target affinity, solubility). rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling. | Predict the biological activity of unsynthesized derivatives based on their chemical structure. |

| Deep Learning (e.g., DeepTox) | Toxicity prediction. | Forecast potential adverse effects early in the design phase. crimsonpublishers.com |

While traditional molecular dynamics (MD) simulations provide valuable insights into molecular behavior, they are often limited in their ability to sample large-scale conformational changes, such as a drug binding to its target protein. nih.gov Enhanced sampling techniques are crucial for overcoming these limitations. nih.govsciopen.com Methods like Metadynamics, Replica-Exchange Molecular Dynamics (REMD), and Umbrella Sampling can be used to explore the binding landscape of this compound with its biological target. nih.govarxiv.org These simulations can elucidate the precise binding mode, calculate the binding free energy, and identify key intermolecular interactions, providing critical information for the rational design of more potent and selective analogs. researchgate.net

Table 4: Enhanced Sampling Methods for Studying Molecular Interactions

| Technique | Principle | Application to the Target Compound |

|---|---|---|

| Metadynamics | Adds a history-dependent bias potential to discourage revisiting previously explored conformations. sciopen.com | Elucidating the binding and unbinding pathways of the compound from its target protein. |

| Replica-Exchange MD (REMD) | Simulates multiple replicas of the system at different temperatures to overcome energy barriers. nih.gov | Identifying stable binding poses and conformational states of the compound-protein complex. |

| Umbrella Sampling | Applies a biasing potential along a reaction coordinate (e.g., binding pathway) to calculate the potential of mean force. nih.gov | Quantifying the free energy changes associated with the binding process. |

Development of Next-Generation Chemical Probes Based on the this compound Scaffold

Chemical probes are indispensable tools for dissecting complex biological processes and validating new drug targets. nih.gov The this compound scaffold can serve as an excellent foundation for the development of next-generation chemical probes. By strategically modifying the core structure, it is possible to create versatile tools for target identification and engagement studies. Future research should focus on incorporating functionalities such as photoreactive groups for covalent cross-linking to target proteins, or reporter tags like fluorophores or biotin (B1667282) for visualization and pull-down experiments. The development of such probes would be instrumental in elucidating the mechanism of action of this class of compounds and identifying their cellular binding partners.

Table 5: Modifications for Developing Chemical Probes

| Probe Type | Modification to Scaffold | Functionality | Application |

|---|---|---|---|

| Affinity-Based Probe | Incorporation of a biotin tag via a flexible linker. | Allows for the capture and isolation of target proteins. | Target identification via pull-down assays followed by mass spectrometry. |

| Activity-Based Probe | Introduction of a reactive group (e.g., Michael acceptor). nih.gov | Forms a covalent bond with a reactive residue in the active site of the target. | Measures target engagement and occupancy in cellular systems. |

| Fluorescent Probe | Attachment of a fluorophore (e.g., Bodipy-FL). nih.gov | Enables visualization of the compound's subcellular localization. | Cellular imaging studies using fluorescence microscopy. |

Photoaffinity Labeling and Click Chemistry Applications

Photoaffinity Labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological milieu, such as a cell lysate or even in living cells. nih.govrsc.org A derivative of this compound could be engineered into a photoaffinity probe. This would involve strategically modifying the parent compound to incorporate two key functional groups: a photoreactive group and a reporter tag.

Photoreactive Group: A photoreactive moiety, such as a benzophenone (B1666685) or a diazirine, could be incorporated. nih.govresearchgate.net For instance, the ethyl group at the N-1 position or the acetyl group could be replaced with a linker attached to a benzophenone. Upon irradiation with UV light of a specific wavelength, this group forms a highly reactive carbene or nitrene intermediate that can covalently cross-link with amino acid residues at the binding site of a target protein. nih.gov

Reporter Tag: A reporter tag, like biotin or a small fluorescent dye, is also necessary for the subsequent detection and identification of the labeled protein. This tag is typically attached via a flexible linker to minimize steric hindrance.

Click Chemistry offers a modular and highly efficient approach to bioconjugation. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction used in chemical biology. rsc.org To make this compound "clickable," it could be functionalized with either a terminal alkyne or an azide (B81097) group. For example, the ethyl group could be replaced with a propargyl group (containing an alkyne). researchgate.net This "clickable" probe could then be used in two-step target identification protocols. The probe is first introduced to the biological system to bind its target, followed by the "clicking" on of a reporter tag (e.g., biotin-azide or a fluorescent-azide) for visualization or purification. nih.gov This approach circumvents the issue of using bulky, pre-tagged probes that may have altered cell permeability or binding affinity.

The synergy of PAL and click chemistry would enable advanced experimental designs for identifying the molecular targets of this compound, providing crucial insights into its mechanism of action.

PROTAC-Mediated Protein Degradation Strategies (Conceptual)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. njbio.com This technology represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. researchgate.net

Conceptually, this compound could serve as a "warhead" or ligand for a specific protein of interest (POI) in a PROTAC. The development of such a PROTAC would involve:

Identifying the Target: The first step is to confirm a specific protein target that binds to this compound with sufficient affinity.

Designing the Chimera: A PROTAC molecule would be synthesized by connecting the this compound moiety (the POI ligand) to a known E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon (CRBN) or a VHL ligand) via a chemical linker. nih.govresearchgate.net The acetamide group or the benzene (B151609) ring of the benzimidazole scaffold would be a suitable attachment point for the linker, requiring synthetic modifications to introduce a functional group for conjugation.

Optimization: The nature and length of the linker are critical for the successful formation of a ternary complex (POI-PROTAC-E3 ligase) and subsequent degradation. researchgate.net

Given that benzimidazole-based structures have been explored as ligands for the CRBN E3 ligase, there is a strong rationale for incorporating this scaffold into PROTAC design. nih.govresearchgate.net A PROTAC based on this compound could offer a novel therapeutic strategy for diseases driven by the accumulation of a pathogenic protein.

Interdisciplinary Research with Emerging Fields

The integration of this compound with nanotechnology and advanced imaging could unlock new avenues for its application as a highly specific research probe.

Nanotechnology for Controlled Delivery of Research Probes

Nanoparticles offer a versatile platform for the delivery of therapeutic agents and research probes, improving their solubility, stability, and biodistribution. acs.org Derivatives of this compound could be encapsulated within or conjugated to various nanocarriers.

Polymeric Nanoparticles: Biodegradable polymers could be used to formulate nanoparticles containing the compound, allowing for its sustained release at a target site. nih.gov

Liposomes: As lipid-based vesicles, liposomes could encapsulate the compound, facilitating its passage across cellular membranes.

Organic Nanoparticles: Recent studies have shown that some benzimidazole derivatives can self-assemble into organic nanoparticles, which can enhance cellular uptake and biological activity. nih.gov This property could be explored for this compound.

Such nano-formulations could be particularly useful for delivering the previously described photoaffinity or clickable probes into cells for in-vivo target identification studies, potentially overcoming challenges related to poor solubility or cell permeability. bohrium.comresearchgate.netresearchgate.net

Integration with Advanced Microscopy Techniques for Spatiotemporal Molecular Tracking

The benzimidazole core is known to be a fluorophore, and its derivatives are often fluorescent. rsc.orgnih.govrsc.org This intrinsic property of the this compound scaffold could be exploited for molecular imaging.

By optimizing its chemical structure—for instance, through substitution on the benzene ring—its fluorescent properties (e.g., quantum yield, emission wavelength) could be enhanced. mdpi.com This would enable its use as a fluorescent probe for direct visualization within cells using advanced microscopy techniques like confocal microscopy or super-resolution microscopy.

A fluorescently optimized version of this compound would allow for the real-time, spatiotemporal tracking of the molecule as it interacts with cellular components. nih.gov This could provide invaluable data on its subcellular localization, accumulation in specific organelles, and dynamic interactions with its binding partners, complementing the static information obtained from photoaffinity labeling experiments. If its intrinsic fluorescence is insufficient, it could be conjugated to a brighter, more photostable fluorophore using the click chemistry handles described earlier.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1-ethyl-1H-benzimidazol-5-yl)acetamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with benzimidazole derivatives (e.g., 5-nitro-1H-benzimidazole) and perform alkylation using ethyl bromide under basic conditions (K₂CO₃/DMF, 80°C, 12 h) to introduce the ethyl group at the 1-position .

- Step 2 : Reduce the nitro group to an amine (H₂/Pd-C in ethanol, 50°C, 6 h), followed by acetylation with acetic anhydride in pyridine (room temperature, 24 h) to form the acetamide moiety .

- Optimization : Use zeolite catalysts (e.g., Zeolite Y-H) to enhance reaction efficiency and reduce side products. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃ | DMF | 80°C | 75–80 |

| Reduction | H₂/Pd-C | Ethanol | 50°C | 85–90 |

| Acetylation | Acetic anhydride | Pyridine | RT | 70–75 |

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the ethyl group (δ ~1.4 ppm for CH₃, δ ~4.3 ppm for CH₂) and acetamide carbonyl (δ ~168 ppm in ¹³C) .

- IR : Detect N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methodology :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Use the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) for accurate docking .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .

- Validation : Cross-reference computational results with experimental data (e.g., SPR or ITC binding assays) .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Approach :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for variables like serum concentration .

- Structural Analysis : Compare crystallographic data (e.g., ligand-protein PDB files) to identify binding mode discrepancies .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-study variability .

Q. What advanced techniques are suitable for studying the compound’s conformational dynamics in solution?

- NMR Methods :

- VT-NMR : Perform variable-temperature experiments (e.g., 25–60°C) to observe rotamer populations of the ethyl group .

- NOESY : Identify through-space correlations between the benzimidazole ring and acetamide protons .

- Theoretical Modeling : Use Gaussian 09 to calculate energy barriers between conformers (e.g., ethyl group rotation barriers ~5–10 kcal/mol) .

Methodological Considerations

- Data Reproducibility : Always report solvent purity (HPLC-grade), catalyst batches, and instrument calibration details.

- Ethical Reporting : Disclose crystallography refinement parameters (R-factor, resolution) and docking scoring functions to ensure transparency .

For further inquiries, consult PubChem (CID: [Insert CID]) for structural data or replicate methodologies from peer-reviewed synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.